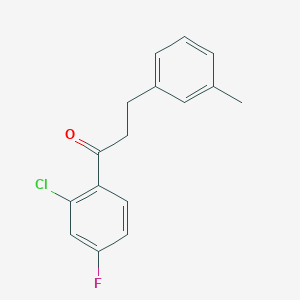

2'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone

Übersicht

Beschreibung

2’-Chloro-4’-fluoro-3-(3-methylphenyl)propiophenone is an organic compound with the molecular formula C16H14ClFO It is a derivative of propiophenone, featuring a chloro and fluoro substituent on the phenyl ring, along with a methyl group on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Chloro-4’-fluoro-3-(3-methylphenyl)propiophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-chloro-4-fluorobenzene with 3-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful temperature control to avoid side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 2’-Chloro-4’-fluoro-3-(3-methylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 2'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone is , featuring a propiophenone core with chlorine and fluorine substituents. The presence of these halogen atoms enhances its reactivity and potential interactions with biological targets.

Chemistry

- Synthesis Intermediate : This compound serves as an intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals. It can be synthesized through methods such as Friedel-Crafts acylation and electrophilic aromatic substitution, allowing for the introduction of functional groups that modify its properties.

Biology

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. Compounds with similar structures have shown effectiveness against various pathogens, including bacteria and fungi. For instance, derivatives have demonstrated inhibitory effects on Candida albicans, with minimum inhibitory concentrations (MIC) as low as 7.8 μg/mL.

- Anticancer Potential : Research indicates that this compound may have anticancer properties. Studies involving human cancer cell lines have shown dose-dependent reductions in cell viability, suggesting mechanisms involving apoptosis pathways. The structural features provided by halogen substituents potentially enhance binding affinity to cancer-related targets.

Industry

- Reagent in Chemical Processes : In industrial applications, this compound is utilized as a reagent in chemical processes, particularly in the synthesis of specialty chemicals. Its unique structure allows for tailored modifications that can lead to the development of new materials or compounds with desirable properties.

Inhibition of Fungal Pathogens

A study demonstrated that derivatives similar to this compound effectively inhibited the growth of Candida albicans. The research highlighted that structural modifications significantly influence antifungal activity, paving the way for developing new antifungal agents.

Anticancer Efficacy

In vitro studies using various human cancer cell lines have shown that compounds analogous to this compound can significantly reduce cell viability. These findings indicate potential therapeutic applications in oncology, warranting further exploration into their mechanisms of action.

Wirkmechanismus

The mechanism of action of 2’-Chloro-4’-fluoro-3-(3-methylphenyl)propiophenone involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

- 2-Chloro-4-fluorotoluene

- 3-Chloro-4-fluorophenol

- 2-Chloro-4-fluoropropiophenone

Comparison: 2’-Chloro-4’-fluoro-3-(3-methylphenyl)propiophenone is unique due to the presence of both chloro and fluoro substituents along with a methyl group on the phenyl ring. This combination of substituents imparts distinct chemical properties, making it a valuable compound for specific research applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, which can be advantageous in various synthetic and industrial processes.

Biologische Aktivität

2'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone, a compound with the molecular formula and CAS number 898789-85-0, is a member of the propiophenone family. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The structure of this compound features a propiophenone backbone with a chlorine atom at the 2' position and a fluorine atom at the 4' position on the phenyl ring. The presence of these halogen substituents is believed to enhance the compound's biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 288.73 g/mol |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Purity | ≥97% |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by:

- Inhibiting Enzymatic Activity : It can inhibit enzymes involved in metabolic pathways, leading to altered levels of metabolites.

- Modulating Receptor Activity : The compound may bind to various receptors, influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that structurally related compounds possess significant antibacterial properties against various strains of bacteria. This suggests that this compound may also exhibit similar effects, warranting further investigation.

Anticancer Activity

The potential anticancer properties of this compound are particularly noteworthy. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as:

- Inducing Apoptosis : The compound may trigger programmed cell death in cancer cells.

- Inhibiting Tumor Growth : By interfering with cellular pathways essential for tumor growth and survival.

Case Studies

- Study on Analogues : A study focused on norendoxifen analogues demonstrated that modifications in the chemical structure could enhance anticancer efficacy. Although not directly tested, it provides insights into how similar structural modifications could affect the biological activity of this compound .

- Antimicrobial Testing : In a comparative analysis, various substituted propiophenones were tested for antimicrobial activity, revealing that halogenated derivatives exhibited enhanced inhibition against bacterial strains .

Eigenschaften

IUPAC Name |

1-(2-chloro-4-fluorophenyl)-3-(3-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClFO/c1-11-3-2-4-12(9-11)5-8-16(19)14-7-6-13(18)10-15(14)17/h2-4,6-7,9-10H,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXGXQEIFAMLVRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCC(=O)C2=C(C=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644090 | |

| Record name | 1-(2-Chloro-4-fluorophenyl)-3-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-14-5 | |

| Record name | 1-Propanone, 1-(2-chloro-4-fluorophenyl)-3-(3-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloro-4-fluorophenyl)-3-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.